(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile
Overview
Description
(S)-4’-(2-Methylbutyl)[1,1’-biphenyl]-4-carbonitrile is a chiral organic compound characterized by the presence of a biphenyl core substituted with a 2-methylbutyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4’-(2-Methylbutyl)[1,1’-biphenyl]-4-carbonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the 2-Methylbutyl Group: The 2-methylbutyl group can be introduced via a Grignard reaction, where 2-methylbutylmagnesium bromide reacts with the biphenyl core.
Nitrile Group Addition: The nitrile group can be introduced through a cyanation reaction, such as the Sandmeyer reaction, where an aryl diazonium salt reacts with copper(I) cyanide.
Industrial Production Methods
Industrial production of (S)-4’-(2-Methylbutyl)[1,1’-biphenyl]-4-carbonitrile may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of chiral catalysts and reagents is crucial to maintain the stereochemistry of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methylbutyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, aldehydes.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
(S)-4’-(2-Methylbutyl)[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (S)-4’-(2-Methylbutyl)[1,1’-biphenyl]-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl core provides a rigid scaffold, while the 2-methylbutyl and nitrile groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Methylbutylamine: Shares the 2-methylbutyl group but lacks the biphenyl core and nitrile group.
4’-Methyl[1,1’-biphenyl]-4-carbonitrile: Similar biphenyl core and nitrile group but lacks the 2-methylbutyl group.
Uniqueness
(S)-4’-(2-Methylbutyl)[1,1’-biphenyl]-4-carbonitrile is unique due to its combination of a chiral 2-methylbutyl group, a biphenyl core, and a nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science.
Properties
IUPAC Name |
4-[4-(2-methylbutyl)phenyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-3-14(2)12-15-4-8-17(9-5-15)18-10-6-16(13-19)7-11-18/h4-11,14H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJQGRFZQMOYGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59137-36-9 | |
Record name | 59137-36-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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